molecular formula C15H22N4O3 B5567406 N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide

Cat. No. B5567406
M. Wt: 306.36 g/mol
InChI Key: XUBGTWPBWHDAFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide involves multi-step chemical processes. Typically, starting from basic chemical precursors like isobutyric acid or 1,3,4-oxadiazol-2-yl compounds, these syntheses incorporate techniques such as Mannich reactions, cyclization, and substitution reactions to form the desired structures (Ravinaik et al., 2021; Aziz & Daoud, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of 1,3,4-oxadiazol and isoxazole rings. These structures can be confirmed using various spectroscopic methods including IR, NMR, and sometimes X-ray crystallography, providing detailed insights into the arrangement of atoms and the overall geometry of the molecule (Willer et al., 2013).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and condensation reactions. Their chemical properties are influenced by the functional groups present, particularly the oxadiazol and isoxazole moieties, which can impact their reactivity and interaction with different chemical agents (Latthe & Badami, 2007).

Physical Properties Analysis

The physical properties of N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide, such as melting point, boiling point, and solubility, can be deduced from its molecular structure. Typically, these compounds are solid at room temperature and their solubility in various solvents can vary based on the substitution pattern on the oxadiazol and isoxazole rings (Quan & Kurth, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and ionization potential, are significantly influenced by the electronic structure of the oxadiazol and isoxazole groups. These moieties can affect the acidity, basicity, and nucleophilicity of the compound, impacting its potential biological activities and chemical interactions (Lolli et al., 2006).

Scientific Research Applications

Anticancer Applications

Compounds structurally related to N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide have been synthesized and evaluated for their anticancer activity. For example, derivatives with modifications in the 1,3,4-oxadiazol ring have shown promising results against various cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).

Antibacterial and Antifungal Properties

Research on compounds containing the 1,3,4-oxadiazol moiety, similar to the structure of interest, has demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of these compounds in addressing infectious diseases caused by bacteria and fungi (Sharma et al., 2014).

Corrosion Inhibition

Studies have also explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in acidic environments. These compounds have been found to effectively inhibit corrosion, offering insights into their application in protecting metals from degradation (Ammal et al., 2018).

Synthetic Chemistry Applications

The structural framework of N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide lends itself to various synthetic applications. Compounds incorporating the 1,3,4-oxadiazole and isoxazole rings have been synthesized and studied for their potential in creating novel chemical entities with diverse biological activities. This highlights the role of such compounds as valuable intermediates in the development of new drugs and materials (Quan & Kurth, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole and isoxazole derivatives exhibit biological activity and are studied for their potential as therapeutic agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to refer to the appropriate Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The study of oxadiazole and isoxazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, material science, and more . Future research could explore the synthesis of new derivatives, their potential biological activity, and their physical and chemical properties.

properties

IUPAC Name

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-5-13-16-17-14(21-13)9-19(6-2)15(20)12-8-11(18-22-12)7-10(3)4/h8,10H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBGTWPBWHDAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN(CC)C(=O)C2=CC(=NO2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide

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